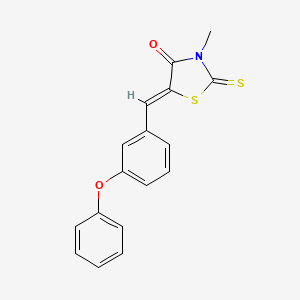![molecular formula C23H21N5OS B11675079 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11675079.png)
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- React 1-(4-Methylbenzyl)-1H-benzimidazole with a thiolating agent such as thiourea in the presence of a base.
- This reaction introduces the sulfanyl group at the 2-position of the benzimidazole ring.
Step 3: Formation of the Pyridinylmethylidene Moiety
- React the sulfanyl-substituted benzimidazole with pyridine-2-carbaldehyde in the presence of an acid catalyst.
- This step forms the final product, 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide.
Méthodes De Préparation
The synthesis of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide typically involves multiple steps. One common synthetic route begins with the preparation of 1-(4-Methylbenzyl)-1H-benzimidazole, which is then reacted with appropriate reagents to introduce the sulfanyl and pyridinylmethylidene groups.
-
Step 1: Synthesis of 1-(4-Methylbenzyl)-1H-benzimidazole
- React 4-methylbenzylamine with o-phenylenediamine in the presence of a suitable catalyst.
- Heat the mixture under reflux conditions to obtain 1-(4-Methylbenzyl)-1H-benzimidazole.
Analyse Des Réactions Chimiques
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinylmethylidene moiety can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting key enzymes involved in cellular processes. The sulfanyl group may enhance the compound’s ability to form covalent bonds with target molecules, while the pyridinylmethylidene moiety may facilitate binding to specific receptors.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole: This compound shares the benzimidazole core but differs in the substituents, affecting its chemical properties and applications.
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide: This compound has a thienyl group instead of a pyridinyl group, which may alter its reactivity and biological activity.
The uniqueness of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H21N5OS |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5OS/c1-17-9-11-18(12-10-17)15-28-21-8-3-2-7-20(21)26-23(28)30-16-22(29)27-25-14-19-6-4-5-13-24-19/h2-14H,15-16H2,1H3,(H,27,29)/b25-14+ |
Clé InChI |
VXDSGGMZKNJXSO-AFUMVMLFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=N4 |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11674998.png)
![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11675002.png)

![(Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-(pyridin-4-YL)methanimine](/img/structure/B11675007.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11675009.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675016.png)
![Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate](/img/structure/B11675018.png)

![(2Z)-2-({[(4-methylphenyl)carbonyl]oxy}imino)-1-benzothiophen-3(2H)-one](/img/structure/B11675036.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11675044.png)
![N-(naphthalen-1-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675054.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11675056.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11675058.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-(propan-2-ylidene)acetohydrazide](/img/structure/B11675061.png)
